Ethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which is often associated with significant pharmacological properties .
Preparation Methods
The synthesis of ethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . This reaction is carried out under reflux conditions in pyridine, leading to the formation of the desired pyrimidobenzimidazole scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular pathways involved in cancer cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Ethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a pyrimidine ring and exhibits similar biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole scaffold and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the combination of the pyrimidine and benzimidazole rings, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-19(24)17-13(2)21-20-22-15-11-7-8-12-16(15)23(20)18(17)14-9-5-4-6-10-14/h4-12,18H,3H2,1-2H3,(H,21,22) |
InChI Key |
HBGHEVXQPYEDCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=C4)C |
Origin of Product |
United States |
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